molecular formula C12H14N2O2 B2538067 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione CAS No. 106110-60-5

1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B2538067
CAS RN: 106110-60-5
M. Wt: 218.256
InChI Key: XDKUHUFHXZYBCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of "1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione" involves several key steps, including the preparation of diazonium salts, regioselective electrophilic substitution, and the construction of the dimethylaminoethyl side chain. For instance, the synthesis of potential antidepressant agents involved a regioselective electrophilic substitution at C-4 of ethyl 5-hydroxy-1-indolecarboxylate and subsequent modifications . Similarly, the synthesis of antitumor agents involved the preparation of diazonium salts from aminoazonafides as key intermediates .

Molecular Structure Analysis

Chemical Reactions Analysis

The chemical reactivity of these compounds is highlighted by their ability to undergo various reactions, such as the formation of 5-acylpyrimidines and dihydroquinazolinones when reacted with amidines and guanidine . Additionally, the presence of the dimethylaminoethyl group influences the reactivity in Ziegler–Natta polymerization catalysis, as seen in the synthesis of titanium complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by the nature and position of substituents on the core structure. Quantitative structure-activity relationship (QSAR) studies have shown significant correlations between properties such as DNA binding strength, lipophilicity, and cytotoxic potency . The antitumor activity of these compounds has been linked to their ability to bind to DNA, with certain substituents enhancing this property and thus increasing cytotoxicity .

Scientific Research Applications

Heterocyclic Compound Synthesis

Isatin derivatives, including 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione, are pivotal in synthesizing a broad array of N-heterocycles, showcasing immense synthetic versatility. These compounds participate in various chemical reactions, leading to the creation of new heterocyclic compounds. Recent literature emphasizes the importance of isatin derivatives in forming heterocycles through Pfitzinger, ring-opening, and ring expansion reactions. This utilization underscores their role as fundamental building blocks in organic chemistry, contributing to the development of molecules with significant biological activities (Sadeghian & Bayat, 2022).

Anticonvulsant Agents

Isatin and its analogs serve as precursors for numerous pharmacologically active compounds. Their significance lies in the synthesis of diverse heterocyclic compounds, exhibiting a variety of biological activities, including anticonvulsant effects. A particular derivative has shown potent anticonvulsant activity at low concentrations, with Schiff bases identified as the most potent among all derivatives. This highlights the therapeutic potential of isatin derivatives in managing convulsive disorders, thereby contributing to the development of new anticonvulsant medications (Mathur & Nain, 2014).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. For instance, temperature-responsive polymers have been studied for their potential uses in various fields .

Mechanism of Action

Target of Action

Similar compounds have been reported to interact with topoisomerase ii . Topoisomerase II is an enzyme that plays a crucial role in DNA replication and transcription by controlling the topological states of DNA.

Mode of Action

It is known that similar compounds can act as topoisomerase ii poisons . These compounds can stabilize the intermediate complex of topoisomerase II and DNA during the process of DNA replication, leading to DNA breaks and eventually cell death.

Biochemical Pathways

It can be inferred that the compound might affect the dna replication pathway due to its potential interaction with topoisomerase ii .

Result of Action

Based on the potential interaction with topoisomerase ii, it can be inferred that the compound might induce dna breaks, leading to cell death .

Action Environment

It is known that factors such as ph and temperature can influence the activity and stability of similar compounds .

properties

IUPAC Name

1-[2-(dimethylamino)ethyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-13(2)7-8-14-10-6-4-3-5-9(10)11(15)12(14)16/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDKUHUFHXZYBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106110-60-5
Record name 1-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-indole-2,3-dione
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